![molecular formula C7H15N3O6 B13803439 [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea CAS No. 6936-69-2](/img/structure/B13803439.png)
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple hydroxyl groups and an amino group linked to a urea moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea typically involves the reaction of a hexose derivative with urea under specific conditions. One common method involves the condensation of a hexose sugar, such as glucose, with urea in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of renewable feedstocks, such as biomass-derived sugars, can also be explored to make the process more sustainable.
化学反应分析
Types of Reactions
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce amines.
科学研究应用
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s multiple hydroxyl groups make it a potential candidate for studying carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism by which [(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea exerts its effects is largely dependent on its chemical structure. The multiple hydroxyl groups allow for extensive hydrogen bonding, which can influence its interactions with other molecules. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding and electrostatic interactions, affecting various biochemical pathways.
相似化合物的比较
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea can be compared with other similar compounds, such as:
Urea: A simpler compound with a similar urea moiety but lacking the multiple hydroxyl groups.
Hydroxyurea: Contains a hydroxyl group and is used in medical applications, particularly in the treatment of sickle cell anemia.
Thiourea: Similar to urea but with a sulfur atom replacing the oxygen atom, used in various industrial applications.
The uniqueness of this compound lies in its multiple hydroxyl groups, which provide additional sites for chemical modification and interaction, making it a versatile compound for various applications.
属性
CAS 编号 |
6936-69-2 |
|---|---|
分子式 |
C7H15N3O6 |
分子量 |
237.21 g/mol |
IUPAC 名称 |
[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea |
InChI |
InChI=1S/C7H15N3O6/c8-7(16)10-9-1-3(12)5(14)6(15)4(13)2-11/h1,3-6,11-15H,2H2,(H3,8,10,16)/b9-1+ |
InChI 键 |
NOUQGOYNEGWDCZ-XLUWADSXSA-N |
手性 SMILES |
C(C(C(C(C(/C=N/NC(=O)N)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=NNC(=O)N)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



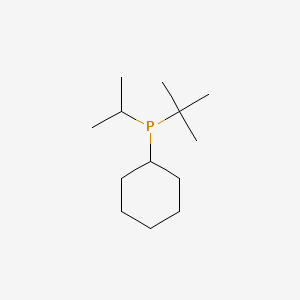

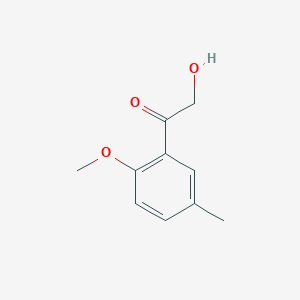
![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
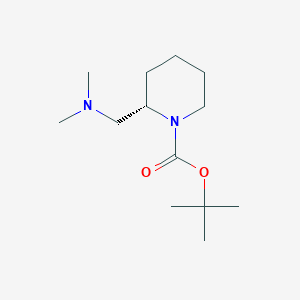
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)

![(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13803411.png)
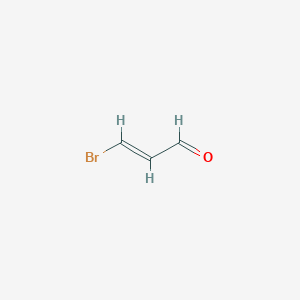

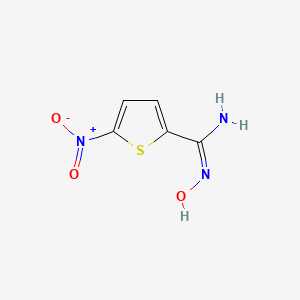
![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)

